6-tert-butyl-4-chloro-3-nitroquinoline

Catalog No.
S6499074
CAS No.
1981583-08-7
M.F
C13H13ClN2O2
M. Wt
264.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-tert-butyl-4-chloro-3-nitroquinoline

CAS Number

1981583-08-7

Product Name

6-tert-butyl-4-chloro-3-nitroquinoline

IUPAC Name

6-tert-butyl-4-chloro-3-nitroquinoline

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

InChI

InChI=1S/C13H13ClN2O2/c1-13(2,3)8-4-5-10-9(6-8)12(14)11(7-15-10)16(17)18/h4-7H,1-3H3

InChI Key

WDFRCLHYDBGDTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl

6-tert-butyl-4-chloro-3-nitroquinoline is a synthetic organic compound belonging to the class of quinolines, characterized by its unique combination of functional groups. Its molecular formula is C13H17ClN2O2, and it has a molecular weight of 268.74 g/mol. The compound features a tert-butyl group, a chloro group, and a nitro group on the quinoline ring, contributing to its distinct chemical properties and potential biological activities. The presence of these substituents enhances the compound's stability and reactivity, making it an interesting subject for both academic research and industrial applications.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common reagents for these reactions include hydrogen gas with palladium for reduction and strong oxidizing agents like potassium permanganate for oxidation. The resulting products from these reactions can include amino derivatives and substituted quinoline derivatives with varying properties.

Research indicates that 6-tert-butyl-4-chloro-3-nitroquinoline exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The nitro group is known to undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components, influencing various biological pathways. These interactions may lead to cytotoxic effects on cancer cells and inhibition of microbial growth, making this compound a candidate for further pharmacological exploration .

The synthesis of 6-tert-butyl-4-chloro-3-nitroquinoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Nitration: Starting with 6-tert-butyl-4-chloroquinoline, the nitration process introduces the nitro group using strong acids such as sulfuric acid.
  • Hydrogenation: Following nitration, hydrogenation may be employed to modify the quinoline structure further.
  • Subsequent Modifications: Additional steps may involve substitution reactions to enhance functionality or yield specific derivatives.

Industrial methods may utilize continuous flow reactors to optimize reaction conditions and improve yield and purity .

6-tert-butyl-4-chloro-3-nitroquinoline has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine: Explored as a drug candidate due to its unique reactivity and biological properties.
  • Industry: Used in developing advanced materials and as a precursor for various industrial chemicals .

Studies have shown that the interactions of 6-tert-butyl-4-chloro-3-nitroquinoline with biological targets are influenced by its functional groups. For instance, the nitro group can undergo reduction within cells, leading to reactive intermediates that may bind to DNA or proteins, affecting cellular processes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 6-tert-butyl-4-chloro-3-nitroquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
6-tert-butyl-2-chloroquinolineLacks nitro and tetrahydro moietiesDifferent reactivity due to absence of nitro group
2-chloro-3-nitroquinolineLacks tert-butyl and tetrahydro moietiesLess stable than 6-tert-butyl derivative
6-tert-butyl-3-nitroquinolineLacks chloro and tetrahydro moietiesVariations in chemical behavior due to missing chloro group

The uniqueness of 6-tert-butyl-4-chloro-3-nitroquinoline lies in its combination of functional groups which not only enhance stability but also impart distinct reactivity compared to its analogs. The tert-butyl group provides steric hindrance, while the chloro and nitro groups contribute significantly to its chemical properties .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

264.0665554 g/mol

Monoisotopic Mass

264.0665554 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-25-2023

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